molecular formula C10H10O2 B1583441 7-Hydroxy-1-tetralone CAS No. 22009-38-7

7-Hydroxy-1-tetralone

Cat. No. B1583441
CAS RN: 22009-38-7
M. Wt: 162.18 g/mol
InChI Key: LGFSAJZSDNYVCW-UHFFFAOYSA-N
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Description

7-Hydroxy-1-tetralone is an organic compound with the molecular formula C10H10O2 and a molecular weight of 162.18 . It is also referred to as 7-Hydroxy-3,4-dihydronaphthalen-1 (2H)-one, 7-hydroxy-3,4-dihydro-2H-naphthalen-1-one, or 7-Hydroxy-3,4-dihydro-1 (2H)-naphthalenone .


Synthesis Analysis

The synthesis of 7-Hydroxy-1-tetralone involves several steps. A study reported an expeditious multi-step continuous-flow strategy for an efficient and highly productive flow synthesis of 7-methoxy-1-tetralone, which is an essential intermediate for the opioid analgesic drug (-)-dezocine . Another study presented the total synthesis of natural products bearing the 1-tetralone subunit, highlighting key transformations for the synthesis of 1-tetralone .


Molecular Structure Analysis

The molecular structure of 7-Hydroxy-1-tetralone consists of a cyclohexanone ring fused with a benzene ring . The compound has a molecular formula of C10H10O2 and a molecular weight of 162.19 .


Chemical Reactions Analysis

7-Hydroxy-1-tetralone can undergo various chemical reactions. For instance, an organic photocatalyst 4CzIPN, visible light, and N-(acyloxy)phthalimides as radical precursors enable an intramolecular arene alkylation reaction . This reaction provides a diverse set of fused, partially saturated cores which are of high interest in synthetic and medicinal chemistry .


Physical And Chemical Properties Analysis

7-Hydroxy-1-tetralone is a solid at 20°C . It has a melting point of 164.0 to 168.0 °C and a boiling point of 215 °C/12 mmHg . The compound appears as a white to gray to brown powder or crystal .

Scientific Research Applications

Synthesis of Biologically Relevant Molecules

7-Hydroxy-1-tetralone is utilized in the synthesis of biologically significant molecules. An efficient method for synthesizing highly oxygenated tetralone analogs, including 7-hydroxy-1-tetralone, has been developed. These analogs are crucial in constructing molecules of biological interest (Ghatak et al., 2003).

Antileishmanial Activity

Research shows that 7-hydroxy-1-tetralone exhibits antileishmanial activity. The compound derived from the stem bark of Ampelocera edentula was used in traditional medicine for treating cutaneous leishmaniasis and showed effectiveness against Leishmania ssp. and Trypanosoma cruzi (Fournet et al., 1994).

Drug Resistance Reversal in Bacteria

Studies indicate that 7-hydroxy-1-tetralone derivatives can act as drug resistance reversal agents in multi-drug resistant Escherichia coli. These compounds, though not significantly antibacterial on their own, can enhance the efficacy of existing antibiotics by inhibiting ATP-dependent efflux pumps (Dwivedi et al., 2014).

Anti-Cancer Properties

7-Methoxy-1-tetralone has demonstrated anti-proliferative and anti-migratory effects in hepatocellular carcinoma cells. It affects various cellular mechanisms and pathways, suggesting potential applications in cancer therapy (Wen et al., 2020).

Anti-Inflammatory Activity

4-Hydroxy-α-tetralone, a related compound, shows promise in anti-inflammatory applications. Its derivatives have been evaluated for their potential to inhibit pro-inflammatory cytokines, indicating their usefulness in treating inflammatory conditions (Upadhyay et al., 2020).

Safety And Hazards

7-Hydroxy-1-tetralone is classified as hazardous. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

7-hydroxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFSAJZSDNYVCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)O)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341263
Record name 7-Hydroxy-1-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-1-tetralone

CAS RN

22009-38-7
Record name 3,4-Dihydro-7-hydroxy-1(2H)-naphthalenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22009-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxy-1-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.225.898
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The 7-methoxy-1-tetralone (Aldrich, Cat. #163368) (0.75 g, 4.2 mmol) was dissolved in conc hydrobromic acid (3.0 ml) and was heated to 100° C. for 8 h. The reaction was allowed to cool to r.t. and partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over magnesium sulfate and concentrated under reduced pressure to give crude 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one (0.75 g, 100%) as a semisolid.Analytical LCMS (M+H)+: m/z=163.0.
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In xylene (450 ml) was dissolved 7-methoxy-1-tetralone (50.0 g) under argon atmosphere. To the mixture was added aluminum chloride (75.7 g), and the mixture was refluxed for 4.5 hours. The mixture was cooled to room temperature. To the mixture was added 3N hydrochloric acid (500 ml), and the mixture was extracted with ethyl acetate. The organic layer was separated and concentrated under reduced pressure. The residue was separated and purified with column chromatography (ethyl acetate) to give 7-hydroxy-1-tetralone (36.4 g) as dark green crystals.
Quantity
75.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
450 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
LJ Legoabe, A Petzer, JP Petzer - Chemical Biology & Drug …, 2015 - Wiley Online Library
… A suspension of 7-hydroxy-1-tetralone (5) in acetone was treated with the required alkyl … 7-Hydroxy-1-tetralone, in turn, was prepared by treating commercially available 7-methoxy-1…
Number of citations: 16 onlinelibrary.wiley.com
SJ Cloete, CI N'Da, LJ Legoabe, A Petzer, JP Petzer - Molecular diversity, 2021 - Springer
… In the first step of the synthesis of the 1-tetralone derivatives, the key starting materials, namely 5-, 6- and 7-hydroxy-1-tetralone (8a–c), were synthesised from the corresponding …
Number of citations: 6 link.springer.com
DA Lippman, FF Matos… - Progress in Opioid …, 1986 - books.google.com
… When the C-1 We had previously demonstrated that 3-(dimethylamino)-2, 2-dimethyl7-hydroxy-1-tetralone (J) to be a mu opioid agonist. carbonyl on J was reduced to a hydroxyl, …
Number of citations: 12 www.google.com
FF Matos, DA Lippman… - Progress in Opioid …, 1986 - books.google.com
Two substituted analogs of 3-amino-2, 2-dimethyltetralin, namely 3-dimethylamino-2, 2-dimethyl-7-hydroxy-1-tetralone HBr (J) and 3-dimethylamino-2, 2-dimethyl-7-hydroxy-1-tetralol (…
Number of citations: 12 www.google.com
A Ghatak, JM Dorsey, CM Garner, KG Pinney - Tetrahedron letters, 2003 - Elsevier
… LaLonde and co-workers have reported the synthesis of 6-methoxy-7-hydroxy-1-tetralone by DDQ oxidation of 6-methoxy-7-acetoxy-1,2,3,4-tetrahydronaphthalene. Although the …
Number of citations: 30 www.sciencedirect.com
KY Koltunov, AN Chernov, GKS Prakash… - Chemical and …, 2012 - jstage.jst.go.jp
It is known that 1-naphthol, as a result of superelectrophilic (dicationic) activation in superacid media, is able to react with such deactivated aromatic compound as o-dichlorobenzene to …
Number of citations: 9 www.jstage.jst.go.jp
KT Amakali, LJ Legoabe, A Petzer… - … Nervous System Agents …, 2018 - ingentaconnect.com
… All reagents were commercially available except for 7hydroxy-1-tetralone, which was synthesised by hydrolysis of 7-methoxy-1-tetralone in the presence of AlCl3 as described in …
Number of citations: 9 www.ingentaconnect.com
U Pietrasik, J Szydłowska, A Krówczyński - Chemistry of materials, 2004 - ACS Publications
… step, 7-methoxy-1-tetralone, 6,7-dimethoxy-1-tetralone, and 6-methoxy-1-indanone were demethylated with HBr solution, 12 and in the second step, the obtained 7-hydroxy-1-tetralone, …
Number of citations: 24 pubs.acs.org
T Ueda, T Kawai, T Tsuji - Pharmaceutical bulletin, 1953 - jstage.jst.go.jp
, A survey was made of the alkaloids contained in the leaves, bark, trunk, and root of Magnolia lilz'flom Desrouss, belonging to the Magnoliaceae, which grows in Japan. The bases …
Number of citations: 2 www.jstage.jst.go.jp
KH Bell - Australian Journal of Chemistry, 1969 - CSIRO Publishing
… 7-Hydroxy-1-tetralone under the same conditions yielded only the corresponding carbinol in … naphthalene-l,7-diol, obtained from 7-hydroxy-1-tetralone in 92% yield, as colourless, stout …
Number of citations: 28 www.publish.csiro.au

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